5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a triazole-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methylindole: Another methoxy-substituted heterocycle with applications in medicinal chemistry.
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine: A triazole-piperidine derivative with similar structural features.
2-methoxypyrimidine: A simpler methoxy-substituted pyrimidine used in various chemical syntheses .
Uniqueness
5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to the combination of its triazole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets and diverse applications in research and industry .
Properties
Molecular Formula |
C14H18N6O3 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C14H18N6O3/c1-19-9-12(17-18-19)13(21)20-5-3-10(4-6-20)23-14-15-7-11(22-2)8-16-14/h7-10H,3-6H2,1-2H3 |
InChI Key |
ORBWBQDFPKWSBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Origin of Product |
United States |
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